molecular formula C21H20FN3O3 B2871749 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide CAS No. 941972-98-1

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide

Cat. No. B2871749
CAS RN: 941972-98-1
M. Wt: 381.407
InChI Key: CXRAMPNKOBPMQK-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide, also known as FLX475, is a small molecule inhibitor of CCR4, a chemokine receptor that plays a critical role in regulating immune cell trafficking and function. FLX475 has shown promising results in preclinical studies as a potential therapeutic agent for various inflammatory and autoimmune diseases, including psoriasis, multiple sclerosis, and inflammatory bowel disease.

Scientific Research Applications

Antinociceptive Activity

  • Compounds with a pyridazinone core have been synthesized and evaluated for their antinociceptive (pain-blocking) activity. These studies aim to discover new pain relief medications by investigating the structure-activity relationships of pyridazinone derivatives, revealing that certain modifications can enhance antinociceptive efficacy (Doğruer, Şahin, Ünlü, & Ito, 2000).

Radiolabeling for Imaging

  • Pyrazolopyrimidineacetamides, compounds related to the query structure, have been developed as selective ligands for imaging with PET (Positron Emission Tomography). These compounds, such as DPA-714, are designed with specific functional groups that allow for the incorporation of radioactive isotopes, enabling the study of biological processes in vivo (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Anticancer Activity

  • Modifications of compounds within the same chemical class, particularly by replacing the acetamide group with alkylurea moieties, have shown promising anticancer effects. This research focuses on altering specific groups within the compound's structure to enhance therapeutic efficacy and reduce toxicity, illustrating the potential of these compounds in cancer treatment (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).

Anti-inflammatory Activity

  • The synthesis and evaluation of novel derivatives for anti-inflammatory activity represent another significant application. By introducing various substituents into the compound's structure, researchers aim to discover new anti-inflammatory agents with improved efficacy and safety profiles (Sunder & Maleraju, 2013).

Antimicrobial and Herbicidal Activities

  • Research into novel pyrimidinone and oxazinone derivatives, including those fused with thiophene rings, has demonstrated antimicrobial and herbicidal activities. These studies contribute to the development of new agents for controlling microbial infections and agricultural pests (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-19-5-3-2-4-16(19)12-13-23-20(26)14-25-21(27)11-10-18(24-25)15-6-8-17(22)9-7-15/h2-11H,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRAMPNKOBPMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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